molecular formula C13H18N4S B1434642 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine CAS No. 1395492-86-0

5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1434642
M. Wt: 262.38 g/mol
InChI Key: VFWFTDRCACIDFM-UHFFFAOYSA-N
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Description

The compound “5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine” is a complex organic molecule that contains a pyridine ring and a thiazole ring, both of which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound likely involves a planar pyridine ring and a non-planar thiazole ring. The presence of the diethylamino group could increase the basicity of the pyridine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as esterifications with anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the diethylamino group could make the compound more basic .

Scientific Research Applications

Chemical Synthesis and Drug Development

5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine and related compounds play a significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal and pharmaceutical industries. These compounds are integral in developing antitubercular, anticancer, and antibacterial drugs due to their effectiveness in forming metal complexes, serving as catalysts, and their bioavailability. For instance, modifications of isoniazid structure with N-substituted derivatives have shown promising anti-tubercular activity against various strains of M. tuberculosis, highlighting their importance in designing new leads for anti-TB compounds (Asif, 2014). Additionally, the pyranopyrimidine scaffolds, obtained through multicomponent reactions using diverse catalysts, underscore the versatility of these compounds in synthesizing biologically active molecules (Parmar, Vala, & Patel, 2023).

Catalysis and Organic Synthesis

The use of hybrid catalysts for the synthesis of heterocyclic compounds, such as pyrano[2,3-d]pyrimidines, showcases the application of compounds related to 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine in organic synthesis. These methodologies provide a pathway to synthesize structurally diverse compounds efficiently, which can be utilized in drug development and other areas of chemical research (Parmar, Vala, & Patel, 2023).

Nutritional and Food Safety Research

While not directly related to 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine, research on food-derived heterocyclic amines (HAs) and their impact on human health provides insight into the broader category of compounds that include heterocyclic amines. These studies highlight the importance of understanding the biological effects of such compounds, including their potential carcinogenicity and the mechanisms through which they interact with biological systems (Snyderwine, 1994).

Biological and Pharmacological Studies

Further research on heterocyclic N-oxide molecules, including those derived from pyridine and indazole, emphasizes the biological significance of heterocyclic compounds. These studies explore their potential in organic synthesis, catalysis, and drug applications, indicating the wide range of functionalities and activities that can be derived from compounds structurally related to 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine. Such compounds have shown anticancer, antibacterial, and anti-inflammatory activities, making them valuable in medicinal chemistry and pharmacology (Li et al., 2019).

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity against a particular target, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

5-[2-(diethylamino)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-4-17(5-2)11-8-10(6-7-15-11)12-9(3)16-13(14)18-12/h6-8H,4-5H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWFTDRCACIDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CC(=C1)C2=C(N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182174
Record name 2-Pyridinamine, 4-(2-amino-4-methyl-5-thiazolyl)-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine

CAS RN

1395492-86-0
Record name 2-Pyridinamine, 4-(2-amino-4-methyl-5-thiazolyl)-N,N-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 4-(2-amino-4-methyl-5-thiazolyl)-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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